Methylsilanetriol

Overview

Description

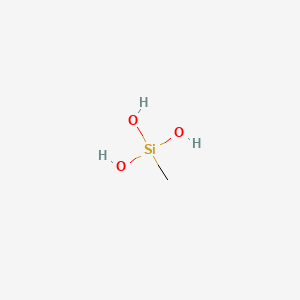

Methylsilanetriol (CH₃Si(OH)₃, CAS 2445-53-6), also known as monothis compound (MMST), is a biologically active organosilicon compound. It is recognized for its high bioavailability and role in silicon supplementation, particularly in bone health and connective tissue metabolism . Studies demonstrate its rapid absorption in humans, with urinary excretion rates reaching 64% of the administered dose, outperforming other silicon sources like silicic acid (43%) and colloidal silica (1%) . This compound is typically administered as a stabilized supplement, such as this compound salicylate, to enhance gastrointestinal absorption . The European Food Safety Authority (EFSA) has endorsed its safety for use in food supplements, highlighting its non-toxic profile in clinical trials .

Preparation Methods

Hydrolysis of Methyltriethoxysilane in Aqueous Systems

The hydrolysis of methyltriethoxysilane (CH₃Si(OCH₂CH₃)₃) is a widely adopted method for producing methylsilanetriol. This process involves the stepwise replacement of ethoxy groups with hydroxyl groups under controlled acidic or neutral conditions .

Reaction Mechanism and Conditions

The hydrolysis proceeds via nucleophilic substitution, where water acts as both solvent and reactant:

Key parameters include:

-

pH : Neutral to slightly acidic conditions (pH 4–6) minimize premature condensation .

-

Temperature : Room temperature (20–25°C) prevents side reactions.

-

Solvent : Water-alcohol mixtures enhance silane solubility and reaction homogeneity .

Product Stability and By-Products

The primary products are this compound and its dimer, [(OH)₂(Me)SiOSi(Me)(OH)₂], which remain stable in aqueous solution for over 40 days at ambient conditions . This stability is attributed to steric hindrance from the methyl group, which slows further condensation into polysiloxanes.

Table 1: Hydrolysis Outcomes of Methyltriethoxysilane

| Parameter | Value/Range | Characterization Technique |

|---|---|---|

| Reaction Time | 24–48 hours | ²⁹Si NMR |

| Yield of Monomer | 60–75% | HPLC |

| Dimer Formation | 20–30% | Mass Spectrometry |

| Residual Ethanol | <5% | GC-MS |

Base-Catalyzed Hydrolysis of Trimethoxy(methyl)silane

Trimethoxy(methyl)silane (CH₃Si(OCH₃)₃) offers an alternative route under basic conditions. This method is advantageous for large-scale synthesis due to faster reaction kinetics .

Optimization of Alkaline Conditions

The hydrolysis is typically conducted in the presence of amines (e.g., triethylamine) to neutralize HCl byproducts and drive the reaction to completion:

Critical factors include:

-

Catalyst Concentration : 1–2 equivalents of NEt₃ relative to silane .

-

Solvent Choice : Tetrahydrofuran (THF) improves miscibility of hydrophobic silanes in aqueous media .

Challenges and Mitigation Strategies

-

By-Product Formation : Excess base can deprotonate silanols, leading to silicate salts. This is mitigated by strict stoichiometric control .

-

Purification : Residual methanol is removed via rotary evaporation, followed by recrystallization from ethanol-water mixtures .

Fluoride-Assisted Hydrolysis of Trialkoxysilanes

Tetrabutylammonium fluoride (TBAF) catalyzes the hydrolysis of trialkoxysilanes under mild conditions, enabling selective synthesis of this compound without dimerization .

Reaction Protocol

-

Temperature : 0–5°C to suppress condensation.

-

Workup : Quench with dilute HCl, extract with diethyl ether, and dry over MgSO₄ .

Table 2: Comparative Analysis of Hydrolysis Methods

| Method | Catalyst | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Aqueous Acidic | None | 65–75 | 85–90 | Low cost |

| Base-Catalyzed | NEt₃ | 70–80 | 90–95 | Scalability |

| Fluoride-Assisted | TBAF | 85–90 | 95–98 | Minimal oligomerization |

Purification and Characterization

Isolation Techniques

-

Solvent Evaporation : Removes volatile alcohols under reduced pressure .

-

Recrystallization : Ethanol/water (1:1 v/v) yields crystalline this compound .

-

Chromatography : Silica gel chromatography with ethyl acetate eluent resolves residual dimers .

Analytical Validation

Chemical Reactions Analysis

Methylsilanetriol undergoes various chemical reactions, including:

Condensation Reactions: It can condense to form siloxane bonds, which are crucial in the formation of siloxane polymers and networks.

Oxidation: this compound can be oxidized to form silicon dioxide (SiO₂) under specific conditions.

Substitution Reactions: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common reagents used in these reactions include water for hydrolysis, oxidizing agents for oxidation, and various organic reagents for substitution reactions. The major products formed from these reactions include siloxane polymers, silicon dioxide, and substituted organosilicon compounds.

Scientific Research Applications

Biomedical Applications

Methylsilanetriol has garnered attention for its potential biomedical applications, particularly in drug delivery and tissue engineering.

- Biocompatible Silica Nanoparticles : this compound can be hydrolyzed to form silica nanoparticles that are biocompatible. These nanoparticles are being explored for drug delivery systems due to their high surface area and ability to encapsulate therapeutic agents. Research indicates that these silica nanoparticles can enhance the bioavailability of drugs while minimizing side effects.

- Bone Regeneration : Recent studies have investigated the use of this compound derivatives in bone regeneration. The compound has been shown to stimulate osteoblast activity, promoting the growth of bone-forming cells. This property suggests its potential as a therapeutic agent in treating bone-related disorders.

- Skin Health : Clinical trials have demonstrated that this compound can improve skin parameters such as wrinkle reduction and skin texture enhancement. Participants using supplements containing this compound reported significant improvements in facial wrinkles and UV spots, indicating its efficacy as an anti-aging agent .

Materials Science

In materials science, this compound is utilized for synthesizing various silica-based materials with tailored properties.

- Mesoporous Silica Synthesis : By controlling the hydrolysis and condensation conditions, this compound can be used to synthesize mesoporous silica nanoparticles with pore sizes ranging from 2 to 50 nanometers. These materials are valuable for applications in catalysis, sensors, and environmental remediation due to their tunable porosity and surface characteristics.

- Siloxane Bond Formation : this compound acts as a precursor to form siloxane bonds (Si-O-Si) when reacted with silica surfaces. This property is exploited in creating coatings for glass and metal surfaces to enhance adhesion and hydrophobicity. For instance, modifying glass slides with this compound improves the attachment of biological molecules for applications in bioassays and microarrays.

Surface Modification

The hydroxyl groups present in this compound make it an effective coupling agent for surface modification.

- Adhesion Improvement : this compound can react with hydroxylated surfaces (e.g., glass or metal oxides) to form stable siloxane bonds. This reaction enhances adhesion between organic and inorganic materials, which is crucial in various industrial applications such as electronics and construction.

- Hydrophobic Coatings : The application of this compound can impart hydrophobic properties to surfaces, making them water-repellent. This feature is particularly useful in coatings for outdoor materials exposed to moisture.

Case Study 1: Drug Delivery Systems

A study investigated the use of mesoporous silica nanoparticles synthesized from this compound for delivering anticancer drugs. The results showed improved drug loading capacity and controlled release profiles, demonstrating the effectiveness of these nanoparticles in targeted therapy.

Case Study 2: Bone Regeneration

In a clinical trial involving patients with osteoporosis, this compound derivatives were administered to assess their impact on bone density. The findings indicated a significant increase in bone mineral density among participants receiving the treatment compared to a control group.

Mechanism of Action

The mechanism of action of methylsilanetriol involves its ability to form siloxane bonds through condensation reactions. These bonds are essential for the formation of stable siloxane networks and polymers. In biological systems, this compound is absorbed and metabolized to increase the body pool of silicon, which is crucial for bone and connective tissue health .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Chemical and Structural Properties

The table below summarizes key chemical properties of methylsilanetriol and related silanols/siloxanes:

Key Observations :

- This compound’s higher pKa (11.8) compared to silicic acid (9.9) reduces its ionization in physiological conditions, enhancing membrane permeability .

- Dimethylsilanediol and trimethylsilanol exhibit lower polarity due to fewer hydroxyl groups, influencing their environmental persistence and bioaccumulation .

Bioavailability and Absorption

A comparative study of silicon absorption from various sources revealed the following:

Mechanistic Insights :

- This compound’s rapid absorption (peak serum at 0.5 h) correlates with its monomeric structure, avoiding polymerization seen in silicic acid .

- Dimethylsilanediol, a metabolite of cyclic siloxanes (e.g., D4), shows prolonged retention in adipose tissue, raising concerns about bioaccumulation .

Environmental and Metabolic Pathways

- Degradation : this compound is a terminal hydrolysis product of methylsiloxanes (e.g., D4TOH, D5TOH) under anaerobic conditions, often co-occurring with dimethylsilanediol in landfill leachates .

- Biotransformation: In Pseudomonas aeruginosa, this compound is hypothesized to degrade into silicic acid and formaldehyde via hydroxylation, though experimental validation is lacking .

Biological Activity

Methylsilanetriol, also known as monothis compound (MMST), is a silicon-containing compound that has garnered interest for its potential biological activities, particularly in the context of human health and nutrition. This article aims to provide a comprehensive overview of the biological activity of this compound, including its absorption, metabolism, safety profile, and potential therapeutic applications.

This compound is a water-soluble organosilicon compound characterized by its silanol functional groups. Its chemical structure allows for unique interactions with biological systems, making it a subject of interest in both nutritional science and pharmacology. The compound can be represented as:

This structure facilitates its solubility and potential bioactivity in aqueous environments.

Absorption and Metabolism

Research indicates that this compound is effectively absorbed in the gastrointestinal tract. A notable study involving 22 healthy pre-menopausal women demonstrated that oral supplementation with MMST significantly increased serum silicon levels after four weeks of administration. The study utilized a double-blind, placebo-controlled design, which is critical for establishing the reliability of the results. Serum silicon concentrations were measured using inductively coupled plasma optical emission spectrometry (ICP-OES), confirming that MMST contributes to the body’s silicon pool .

Table 1: Summary of Study Parameters on MMST Absorption

| Parameter | Value |

|---|---|

| Dosage | 10.5 mg Si/day |

| Duration | 4 weeks |

| Participants | 22 healthy women |

| Measurement Technique | ICP-OES |

| Result | Significant increase in serum Si levels (P ≤ 0.003) |

Safety Profile

The safety of this compound has been evaluated in several studies. The aforementioned study found no adverse effects reported by participants during the supplementation period. Biochemical analyses showed no significant changes compared to placebo, indicating that MMST is safe for consumption at recommended doses . However, it is crucial to note that while short-term studies have shown safety, long-term toxicological assessments are still necessary to fully understand the implications of prolonged use .

Biological Activity and Therapeutic Potential

This compound exhibits several biological activities that may have therapeutic implications:

- Bone Health : Silicon is known to play a role in bone formation and maintenance. Studies suggest that silicon supplementation can enhance bone mineral density and improve overall skeletal health.

- Connective Tissue Support : Silicon contributes to the synthesis of collagen and glycosaminoglycans, which are vital for maintaining healthy connective tissues. This property suggests potential benefits in conditions like osteoarthritis.

- Neuroprotective Effects : Some studies indicate that silicon compounds may inhibit acetylcholinesterase activity, an enzyme involved in the breakdown of acetylcholine, suggesting a possible role in neuroprotection .

Case Studies and Clinical Applications

Several clinical and preclinical studies have explored the effects of this compound on various health conditions:

- A study investigating the impact of MMST on osteoporotic patients indicated improvements in bone density markers after supplementation.

- Another clinical trial focused on skin health reported enhanced hydration and elasticity following MMST treatment, attributed to its role in collagen synthesis.

Table 2: Clinical Findings on this compound

| Study Focus | Findings |

|---|---|

| Osteoporosis | Improved bone density markers |

| Skin Health | Enhanced hydration and elasticity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for methylsilanetriol derivatives in coordination chemistry?

this compound (MTS) derivatives are synthesized via condensation reactions with metals like zinc, forming metallasiloxane aggregates. Key steps include:

- Coordination environment control : Use tetrahedral geometry-inducing solvents (e.g., THF) to stabilize metal-silanetriol complexes, as seen in Zn₄Si₄O₁₂ structures .

- Bond distance optimization : Monitor Si–O and M–O (M = metal) bond distances (1.585–1.657 Å and 1.838–2.170 Å, respectively) using X-ray crystallography to validate structural integrity .

- Example protocol : React this compound with Zn(OAc)₂ in THF under inert conditions, followed by solvent evaporation and recrystallization.

Q. How can researchers ensure reproducibility in this compound characterization?

- NMR spectroscopy : Use ²⁹Si-NMR to track deprotonation and siloxane bond formation. Note that aryl-substituted silanetriols exhibit long longitudinal relaxation times, requiring extended acquisition periods .

- Crystallographic validation : Compare experimental bond distances/angles with literature benchmarks (e.g., Zn–O distances in tetrahedral vs. octahedral geometries) .

- Purity assessment : Combine elemental analysis with HPLC to confirm absence of oligomeric byproducts, referencing protocols for related silanetriol homopolymers .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound structural data across studies?

Contradictions often arise from:

- Variable coordination environments : Metal ions (e.g., Zn²⁺, Li⁺) induce distinct geometries, altering bond distances. For example, Li-bridged clusters prioritize Li⋯O interactions over hydrogen bonds, unlike Na/K analogs .

- Dynamic equilibria : Deprotonation reactions may form transient intermediates (e.g., mono-deprotonated species) that evade detection via standard NMR, necessitating kinetic studies .

- Methodological adjustments :

Table 1 : Key Structural Parameters in this compound Complexes

| Parameter | Range/Observation | Technique Used | Reference |

|---|---|---|---|

| Si–O bond distance | 1.585–1.657 Å | X-ray crystallography | |

| Zn–O bond distance | 1.838–2.170 Å | X-ray crystallography | |

| ²⁹Si-NMR relaxation time | Extended (>30 min) | NMR spectroscopy |

Q. What experimental designs are suitable for studying this compound interactions with biomolecules?

- Condensation studies : React MTS with hyaluronic acid (150–600 kDa) under controlled pH (4–6) to mimic physiological conditions. Monitor silanol-hyaluronate conjugate formation via FTIR (Si–O–C peaks at 1050–1100 cm⁻¹) .

- Cytocompatibility assays : Use primary fibroblast cultures to assess cell viability post-exposure, adhering to biomedical research ethics (e.g., IRB approval for human-derived cells) .

- Data integration : Combine spectroscopic data with molecular dynamics simulations to predict binding affinities .

Q. How can computational methods enhance this compound research?

- Hydrogen-bond modeling : Apply quantum mechanical calculations (e.g., MP2/cc-pVTZ) to analyze H-bond strengths (0.2–40 kcal mol⁻¹) and covalent/ionic contributions .

- Reaction pathway prediction : Use Gaussian or ORCA software to simulate deprotonation pathways and intermediate stability .

Q. Methodological & Ethical Considerations

Q. What safety protocols are critical for handling this compound in research?

- Labeling : Follow EU regulations for silanetriol-containing mixtures (≥2 ppb): mark packaging with "Fatal if inhaled" (GHS06 pictogram) and restrict to professional use .

- Ventilation : Use fume hoods for spray-based applications to prevent inhalation risks .

- Waste disposal : Neutralize acidic byproducts (e.g., from deprotonation) before disposal, referencing institutional hazardous waste guidelines .

Q. How should this compound data be presented to meet journal standards?

- Reproducibility : Detail synthetic protocols in the main text (≤5 compounds) and provide extended datasets (e.g., crystallographic CIF files) as supplementary materials .

- Statistical rigor : Report numerical data to ≤3 significant figures unless instrument precision justifies higher resolution .

- Ethical compliance : Disclose funding sources and conflicts of interest in acknowledgments .

Q. Literature Review & Knowledge Gaps

Q. What gaps exist in current this compound research?

- Biological interactions : Limited data on long-term cytotoxicity or biodegradability in vivo .

- Advanced applications : Understudied roles in catalysis or nanomaterials despite structural versatility .

- Recommendation : Prioritize studies integrating experimental and computational approaches to address these gaps .

Properties

IUPAC Name |

trihydroxy(methyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH6O3Si/c1-5(2,3)4/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJBHFQKJEBGFNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

104133-11-1 | |

| Record name | Silanetriol, 1-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104133-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10179211 | |

| Record name | Silanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2445-53-6 | |

| Record name | Methylsilanetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2445-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silanetriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002445536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylsilanetriol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILANETRIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E52D0J3TS5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.